1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrazole core substituted with a methyl group at the 1-position and a carboxylic acid moiety at the 7-position. Its molecular formula is C₇H₇N₃O₂, with a molecular weight of 165.15 g/mol. The compound’s structure combines aromatic heterocycles with polar functional groups, making it a versatile scaffold for medicinal chemistry applications.
The carboxylic acid group enhances water solubility, which is critical for bioavailability and formulation development. Derivatives of imidazo-pyrazoles are frequently explored for their antiproliferative, anti-inflammatory, and kinase-inhibitory activities .
Properties
IUPAC Name |
1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJYHHCMCASXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-16-9 | |
| Record name | 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction enables one-pot assembly of the imidazo[1,2-b]pyrazole core using 5-aminopyrazole-4-carbonitrile, aldehydes, and isocyanides. A modified protocol achieves 65–83% yields via microwave-assisted cyclocondensation (80°C, 150 W, 10 min in EtOH), followed by in situ GBB coupling with aldehydes and isocyanides.
Table 1: GBB Reaction Optimization for Imidazo[1,2-b]pyrazole Synthesis
| Aldehyde | Isocyanide | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | tert-Butyl | TFA | 15 | 83 |
| Benzaldehyde | Cyclohexyl | TFA | 30 | 68 |
| 2-Nitrobenzaldehyde | Allyl | TFA | 60 | 23 |
Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance yields, while electron-deficient variants (e.g., nitro-substituted) require prolonged reaction times. The methyl group at position 1 is introduced via N-methylation of 5-aminopyrazole precursors or post-cyclization alkylation.
Cyclization of Functionalized Pyrazole Derivatives
Cyclization strategies employ 5-aminopyrazole-4-carboxylates as trifunctional building blocks. Ethyl 5-amino-1-methylpyrazole-4-carboxylate undergoes acid-catalyzed cyclization with aldehydes to form the imidazo[1,2-b]pyrazole skeleton. For example, refluxing in acetic acid (120°C, 6 hr) achieves 75% yield, with the methyl group pre-installed in the pyrazole precursor.
Functional Group Interconversion: Ester to Carboxylic Acid
Saponification of Methyl Esters
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate esters are hydrolyzed to the carboxylic acid using NaOH in methanol/water (1:1) at 60°C for 4 hr, yielding 68–89% after recrystallization.
Table 2: Hydrolysis Conditions and Outcomes
| Ester Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl ester (CID 19089112) | NaOH | MeOH/H₂O | 60 | 89 |
| Ethyl ester | KOH | EtOH/H₂O | 70 | 78 |
Direct Carboxylation via Cyclopropane Intermediates
While less common, carboxylation via cyclopropane-opening reactions has been reported. 6-Cyclopropyl analogs undergo oxidative ring cleavage with KMnO₄ in acidic conditions to introduce the carboxylic acid group. However, this method is limited by side reactions and lower yields (45–55%).
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adoption of continuous flow reactors improves throughput and reduces reaction times. A two-step process achieves 72% overall yield:
-
Core Assembly : GBB reaction in a microreactor (residence time 5 min, 100°C).
-
Ester Hydrolysis : Tubular reactor with aqueous NaOH (residence time 10 min, 80°C).
Comparative Analysis of Methodologies
Table 3: Synthesis Route Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| GBB + Hydrolysis | 2 | 83 | 95 | High |
| Cyclization + Alkylation | 3 | 75 | 90 | Moderate |
| Direct Carboxylation | 2 | 55 | 85 | Low |
The GBB-hydrolysis route offers superior step economy and scalability, whereas cyclization methods provide better regiocontrol for complex analogs.
Recent Advances in Selective Functionalization
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituents involved but often include the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is , with a molecular weight of 165.15 g/mol. Its unique structure includes an imidazo[1,2-b]pyrazole core with a carboxylic acid functional group, which enhances its solubility and reactivity.
Medicinal Chemistry
Anti-inflammatory Activity : Research indicates that derivatives of imidazo[1,2-b]pyrazoles can exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, such as IKK-2, which are crucial in inflammatory pathways. A related study reported an IC50 value of 53 nM against the p38 MAPK enzyme, suggesting potent anti-inflammatory effects .
Anticancer Properties : The compound has demonstrated promising anticancer activity across various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in cancer cells, with IC50 values showing significant cytotoxicity against breast (MCF7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cell lines. Notably, the compound's derivatives were found to synergize with standard chemotherapeutics like doxorubicin .
Biochemical Research
The compound has been investigated for its role in modulating cellular pathways. For example, it was shown to influence ERK phosphorylation in human acute myeloid leukemia (AML) cells, leading to differentiation and apoptosis . This highlights its potential as a therapeutic agent for hematological malignancies.
Study 1: Anti-inflammatory Effects
A study evaluated the effects of a related pyrazole compound on human chondro-sarcoma cells. The findings indicated that the compound significantly inhibited inflammatory responses by targeting key signaling pathways involved in inflammation .
Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of imidazo[1,2-b]pyrazole derivatives against various cancer cell lines. Results indicated that these compounds could induce cell cycle arrest and exhibit potent cytotoxicity in the nanomolar range .
Potential Industrial Applications
Beyond medicinal uses, this compound is being explored for its potential in materials science. Its unique chemical properties may lead to applications in developing new polymers or coatings with specific functional characteristics .
Mechanism of Action
The mechanism by which 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related imidazo-pyrazole derivatives, highlighting key differences in substituents, biological activities, and applications:
Key Findings and Structure-Activity Relationships (SAR):
Substituent Effects on Bioactivity: Phenyl/Halogenated Aromatic Groups: Derivatives like 8a (4-fluorophenyl) and 4I (phenyl hydrazide) exhibit enhanced antiproliferative activity, likely due to improved target binding via π-π interactions .
Functional Group Modifications: Carboxylic Acid vs. Hydrazide: The hydrazide derivative 4I demonstrated superior efficacy in melanoma models compared to carboxylic acid analogs, suggesting that hydrogen-bonding or solubility differences influence potency . Carboxamide Derivatives: The carboxamide analog (C₇H₈N₄O) shows reduced cytotoxicity compared to carboxylic acid derivatives, making it a safer candidate for further development .
Halogenation and Lipophilicity :
- Bromination at the 7-position (C₇H₆BrN₃O₂ ) introduces steric bulk and lipophilicity, which could enhance blood-brain barrier penetration or modulate metabolic stability .
Formulation and Solubility :
- Hydrogel formulations of hydrazide derivatives (e.g., R4HG-4I ) leverage the carboxylic acid’s hydrophilicity for sustained drug release, achieving 552% swelling capacity and controlled diffusion kinetics .
Biological Activity
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (MIPCA) is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This compound features an imidazole and pyrazole ring structure, which contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of MIPCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 165.15 g/mol
- Structure : Contains a fused imidazole and pyrazole ring with a carboxylic acid functional group at the 7-position.
MIPCA exhibits its biological effects through several mechanisms:
- Target Interactions : The compound interacts with various biological targets, including enzymes and receptors, influencing biochemical pathways such as apoptosis and cell differentiation.
- Pharmacokinetics : MIPCA is known for its high solubility in water, enhancing its bioavailability and therapeutic efficacy.
Biological Activities
Research indicates that MIPCA exhibits notable biological activities, including:
- Anticancer Activity : MIPCA has shown promise in inhibiting cancer cell proliferation. In particular, it has been evaluated against acute myeloid leukemia (AML) cells, demonstrating significant cytotoxic effects and promoting differentiation of these cells into mature myeloid cells.
- Anti-inflammatory Properties : The compound has been linked to the inhibition of inflammatory pathways by modulating the activity of phosphodiesterases (PDEs), particularly PDE4D and PDE4B, leading to reduced reactive oxygen species (ROS) production.
- Antimicrobial Effects : MIPCA has demonstrated antimicrobial properties, making it a candidate for further exploration in treating infectious diseases.
Case Studies
-
Cytotoxicity in AML Cells :
A study investigated the effects of MIPCA on HL-60 cells (a human AML cell line). The findings revealed that treatment with MIPCA led to: -
Inhibition of Inflammatory Responses :
Another study highlighted the anti-inflammatory potential of MIPCA derivatives. Compounds based on the imidazo[1,2-b]pyrazole scaffold were found to significantly inhibit PDE4 activity and ROS production in neutrophils, suggesting a dual mechanism of action against inflammation .
Comparative Biological Activity Table
| Activity Type | Description | IC50 Values (µM) |
|---|---|---|
| Anticancer | Induces apoptosis in HL-60 cells | 80 |
| Anti-inflammatory | Inhibits PDE4 activity | Not specified |
| Antimicrobial | Exhibits antimicrobial properties | Not specified |
Q & A
Q. How can computational modeling complement experimental studies of this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations can predict reactive sites (e.g., carboxylate group nucleophilicity) and guide functionalization strategies. Pair computational results with experimental kinetics (e.g., reaction rate monitoring via UV-Vis spectroscopy) for robust mechanistic insights.
Q. What safety protocols are essential given the compound’s structural similarity to hazardous intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
